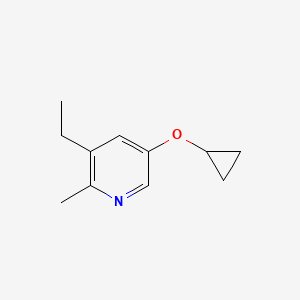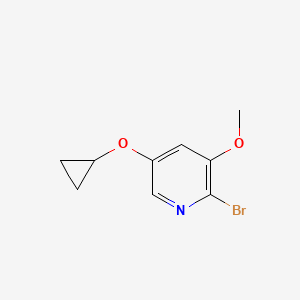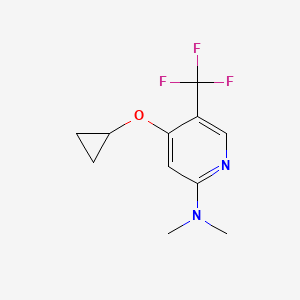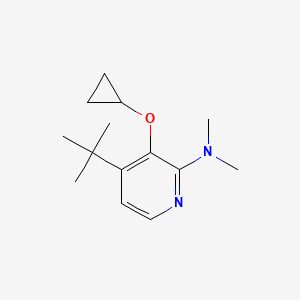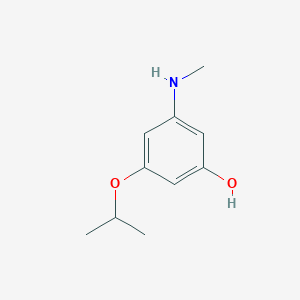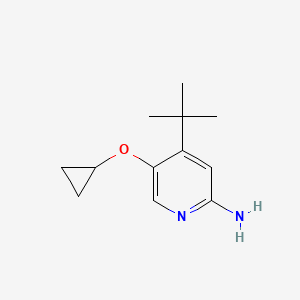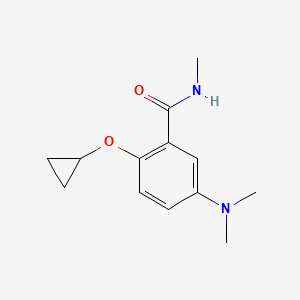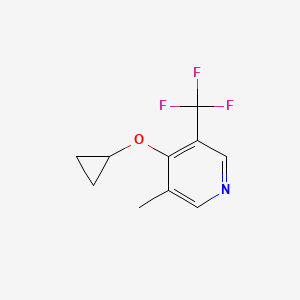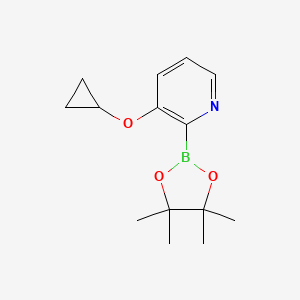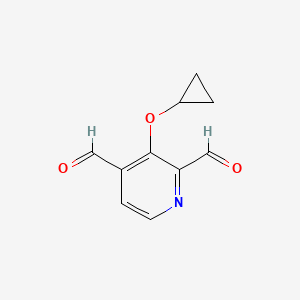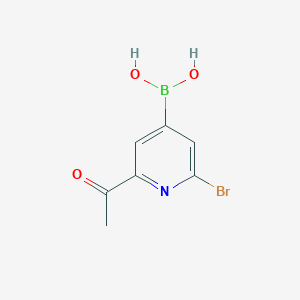
(2-Acetyl-6-bromopyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetyl group and a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-bromopyridin-4-YL)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-acetyl-6-bromopyridine with a boron reagent under specific conditions. For example, the use of a palladium catalyst in the presence of a base such as potassium carbonate can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as acoustic dispensing technology can also accelerate the synthesis and allow for the production of large libraries of boronic acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetyl-6-bromopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Acetyl-6-bromopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The acetyl and bromine substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine-4-boronic acid: Similar structure but lacks the acetyl group.
2-Acetyl-6-bromopyridine: Similar structure but lacks the boronic acid group.
Phenylboronic acid: A simpler boronic acid derivative used in various coupling reactions.
Uniqueness
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is unique due to the presence of both the acetyl and bromine substituents on the pyridine ring, which can significantly influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H7BBrNO3 |
|---|---|
Peso molecular |
243.85 g/mol |
Nombre IUPAC |
(2-acetyl-6-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3,12-13H,1H3 |
Clave InChI |
ZBJRBUNMAHROGD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)C(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



